molecular formula C5H8FN B3104111 3-Fluorobicyclo[1.1.1]pentan-1-amine CAS No. 146038-60-0

3-Fluorobicyclo[1.1.1]pentan-1-amine

Cat. No.: B3104111
CAS No.: 146038-60-0
M. Wt: 101.12 g/mol
InChI Key: ZGOLNZFXRMRVJY-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentan-1-amine is a unique bicyclic amine compound characterized by its highly strained bicyclo[1.1.1]pentane framework. This compound has garnered significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-amine typically involves radical fluorination. One notable method employs the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate as a catalyst and Selectfluor as the fluorine source . The reaction is carried out under an inert atmosphere, often using argon, and requires anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the radical fluorination process suggests potential for industrial application. The use of transition metal-mediated reactions, such as those involving silver catalysts, can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions modify the amine group .

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The bicyclic structure also contributes to its unique binding properties with biological targets .

Comparison with Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentan-1-amine
  • 3-Chlorobicyclo[1.1.1]pentan-1-amine
  • 3-Bromobicyclo[1.1.1]pentan-1-amine

Comparison: 3-Fluorobicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its chlorinated and brominated analogs, the fluorinated compound often exhibits enhanced biological activity and better pharmacokinetic profiles .

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-4-1-5(7,2-4)3-4/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOLNZFXRMRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobicyclo[1.1.1]pentan-1-amine
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